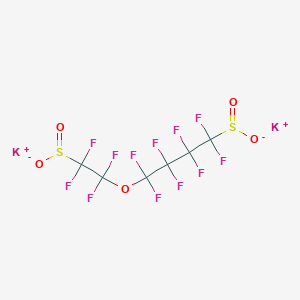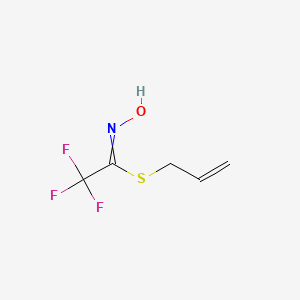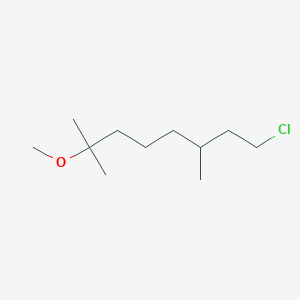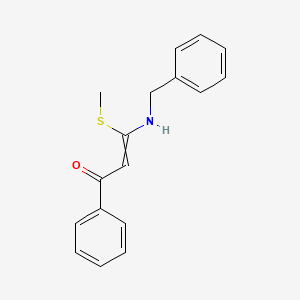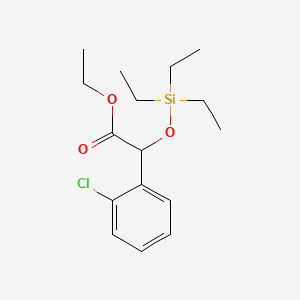
N,N'-(2-Oxopropane-1,1-diyl)dipropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide is an organic compound with a unique structure characterized by two propanamide groups connected through a central oxopropane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide typically involves the reaction of propanamide derivatives with oxopropane intermediates under controlled conditions. One common method includes the use of acetic acid as a catalyst to facilitate the condensation reaction between the amide groups and the oxopropane moiety . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide involves its interaction with molecular targets through its oxo and amide functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other non-covalent interactions that influence the compound’s biological and chemical activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-(2-Oxopropane-1,3-diyl)diisoindoline-1,3-dione: This compound has a similar oxopropane moiety but differs in the attached functional groups.
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): Another related compound with hydroxyl groups instead of amide groups.
Uniqueness
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide is unique due to its specific combination of oxo and amide functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
84827-13-4 |
|---|---|
Formule moléculaire |
C9H16N2O3 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
N-[2-oxo-1-(propanoylamino)propyl]propanamide |
InChI |
InChI=1S/C9H16N2O3/c1-4-7(13)10-9(6(3)12)11-8(14)5-2/h9H,4-5H2,1-3H3,(H,10,13)(H,11,14) |
Clé InChI |
NGMBQTJWDYXSBY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(C(=O)C)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


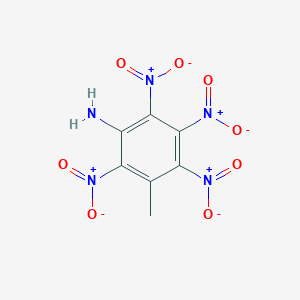
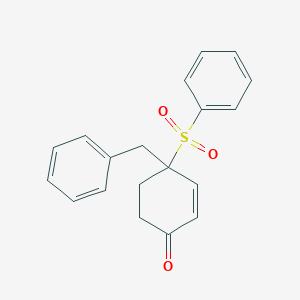
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
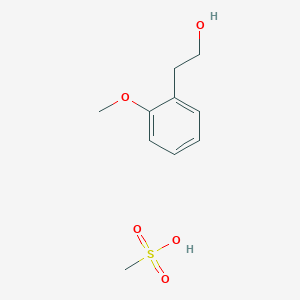
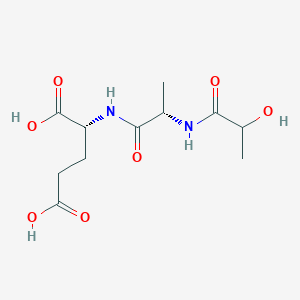

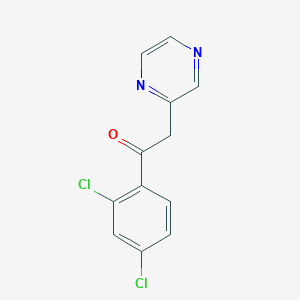
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
